molecular formula C11H20BNO3S B8272469 (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid

(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8272469
M. Wt: 257.16 g/mol
InChI Key: ZEKXZHSOAUTCBY-UHFFFAOYSA-N
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Description

(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a propyloxypropylamino group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative can then be further functionalized to introduce the propyloxypropylamino group and the boronic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura cross-coupling can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for drug development. The thiophene ring and amino group may also contribute to the compound’s biological activity, potentially leading to applications in cancer treatment or antimicrobial therapy.

Industry

Industrially, this compound can be used in the development of advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices .

Mechanism of Action

The mechanism of action of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The thiophene ring and amino group may also interact with other molecular targets, contributing to the compound’s overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: A simpler boronic acid derivative with a thiophene ring.

    [5-(Aminomethyl)-2-thienyl]boronic acid: Similar structure but with an aminomethyl group instead of the propyloxypropylamino group.

    [5-(Methoxymethyl)-2-thienyl]boronic acid: Contains a methoxymethyl group instead of the propyloxypropylamino group.

Uniqueness

(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the propyloxypropylamino group, which may impart distinct electronic and steric properties.

Properties

Molecular Formula

C11H20BNO3S

Molecular Weight

257.16 g/mol

IUPAC Name

[5-[(3-propoxypropylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C11H20BNO3S/c1-2-7-16-8-3-6-13-9-10-4-5-11(17-10)12(14)15/h4-5,13-15H,2-3,6-9H2,1H3

InChI Key

ZEKXZHSOAUTCBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCCCOCCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), [3-(propyloxy)propyl]amine (38 mg, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 30 mg of crude [5-({[3-(propyloxy)propyl]amino}methyl)-2-thienyl]boronic acid. The crude [5-({[3-(propyloxy)propyl]amino}methyl)-2-thienyl]boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (65 mg, 0.157 mmol), K2CO3 (130 mg, 0.942 mmol), and tetrakis(triphenylphosphine)palladium(0) (9 mg, 0.0079 mmol). The crude product was purified twice on an Agilent MDAP using the procedure shown in preparation of 5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide. The purified product was washed with a 20:4:1 mixture of hexanes/EtOAc/MeOH (2.5 mL), taken up in EtOAc (2 mL) and washed with saturated K2CO3 (1 mL). The organic layer was concentrated to give to give 1.4 mg of the title compound (2%).
Name
5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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